3,5-Dimethoxybenzenethiol

Medicinal Chemistry Tubulin Polymerization Inhibition Structure-Activity Relationship (SAR)

Choose 3,5-Dimethoxybenzenethiol for its unique 3,5-dimethoxy substitution pattern. This building block enables selective ortho-lithiation distinct from 4-methoxy isomers, synthesis of potent tubulin inhibitors (arylthioindoles) with reduced cytotoxicity, and metal-free, iodine-catalyzed thioether construction for pharma and electronics. Its precise LogP (~2.43) and pKa (~6.14) provide unmatched control in biphasic and pH-sensitive reactions, making it the rational choice over generic thiols.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 19689-66-8
Cat. No. B029569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzenethiol
CAS19689-66-8
Synonyms3,5-Dimethoxybenzenethiol; 
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)S)OC
InChIInChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3
InChIKeyXGZPXJQXMHEIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzenethiol (CAS 19689-66-8): A Specialized Aromatic Thiol Building Block for Research and Advanced Synthesis


3,5-Dimethoxybenzenethiol (CAS 19689-66-8), also known as 3,5-dimethoxythiophenol, is an aromatic thiol characterized by the substitution of a benzenethiol core with methoxy groups at the 3- and 5- positions . This structural arrangement defines its physicochemical and reactivity profile, distinguishing it from its unsubstituted parent and other positional isomers. The compound is primarily utilized as a versatile building block in organic synthesis , enabling the formation of carbon-sulfur bonds crucial for constructing complex molecular architectures in medicinal chemistry, materials science, and ligand design. Its utility is further evidenced by its role as a key precursor in the synthesis of potent biologically active molecules [1] and its involvement in advanced nanoscale patterning methodologies [2]. This guide provides a focused, evidence-based assessment of 3,5-Dimethoxybenzenethiol's unique attributes, enabling informed procurement decisions by highlighting its quantifiable differentiators against close structural analogs.

Why 3,5-Dimethoxybenzenethiol is Not a Readily Interchangeable Thiol Reagent


Aromatic thiols, while sharing a common functional group, exhibit highly nuanced reactivity, selectivity, and physicochemical properties driven by the nature and position of ring substituents. Substituting 3,5-Dimethoxybenzenethiol with a generic or more common thiol like benzenethiol or a different isomer (e.g., 2,5-dimethoxybenzenethiol) is not a viable strategy. The 3,5-substitution pattern uniquely balances steric and electronic factors, which directly impacts its performance in key applications. For instance, its distinct pKa value governs its nucleophilicity and behavior in pH-sensitive reactions , while its specific lipophilicity (LogP) influences its utility in biphasic systems and biological contexts . Furthermore, its directed lithiation pathway differs fundamentally from other substituted thiols, such as 4-methoxybenzenethiol, leading to orthogonal site-selectivity in synthesis [1]. Finally, in the design of bioactive molecules, the 3,5-dimethoxyphenylthio moiety confers a unique biological profile that is not replicated by its monomethoxy or trimethoxy counterparts [2]. These quantifiable differences, detailed in the following evidence guide, demonstrate that selecting 3,5-Dimethoxybenzenethiol is a matter of precise experimental control, not a generic choice of thiol source.

Quantitative Differentiation of 3,5-Dimethoxybenzenethiol (CAS 19689-66-8) from Key Analogs


Medicinal Chemistry: 3,5-Dimethoxyphenyl Moiety Confers Specific Tubulin Inhibitory Profile in Arylthioindoles (ATIs)

In a head-to-head SAR study of arylthioindoles (ATIs), compounds incorporating a 3,5-dimethoxyphenylthio moiety at position 2 of the indole ring were identified as effective inhibitors of tubulin assembly [1]. While the study highlights that analogs with a 3,4,5-trimethoxyphenylthio group were more potent (IC50s = 2.0-4.5 µM), the 3,5-dimethoxyphenylthio analogs were distinguished as 'effective tubulin assembly inhibitors, but weak inhibitors of MCF-7 cell growth' [1]. This contrasts with the 3-methoxyphenylthio analogs, which shared a similar profile, and the 3,4,5-trimethoxy analogs, which potently inhibited both tubulin assembly and cell growth. The key differentiation lies not in absolute potency, but in the distinct, specific pharmacological profile—effective tubulin binding with weak cellular antiproliferative activity—which is a direct consequence of the 3,5-dimethoxy substitution pattern.

Medicinal Chemistry Tubulin Polymerization Inhibition Structure-Activity Relationship (SAR)

Synthetic Methodology: Regioselective Ortho-Lithiation is Driven by Methoxy Group Position

The directing effects of substituents during the double lithiation of arenethiols are highly dependent on their identity and position. A foundational study on directed lithiation of arenethiols established a clear hierarchy of ortho-directing power. For 4-methoxybenzenethiol, C-lithiation occurs adjacent to the methoxy group rather than the thiolate residue, demonstrating that methoxy is a more powerfully ortho-directing substituent [1]. For 3-methoxybenzenethiol, lithiation occurs between the methoxy and thiolate groups [1]. In contrast, the double lithiation of 3,5-dimethylbenzenethiol (and benzenethiol) proceeds ortho to the thiol group [1]. This body of work provides a framework: in 3,5-dimethoxybenzenethiol, the two methoxy groups in meta-positions to each other and to the thiol create a distinct electronic environment. Based on the established directing rules, the lithiation site would be predicted to be different from that of 4-methoxy- or 3-methoxybenzenethiol, offering a unique, predictable entry point for further functionalization.

Organic Synthesis Directed ortho-Metalation (DoM) Regioselectivity

Nanoscale Patterning: 3,5-Dimethoxy Substitution Enables Use as a Protected Thiol in High-Resolution Fabrication

The 3,5-dimethoxyphenyl group serves a critical, quantifiable role in advanced materials applications. A patent (US7687145B2) specifically claims the use of a compound derived from this core structure, 3,5-dimethoxy-α,α-dimethylbenzyloxycarbonyl-3-mercaptopropyltriethoxysilane, for methods of nanometer-scale patterning and fabrication [1]. The 3,5-dimethoxy substitution pattern on the benzyl moiety is integral to the function of the protected thiol group. This specific substitution allows for the patternwise placement of nanoparticles with 'nanometer resolution' to form electrically conductive nanostructures [1]. This application is enabled by the unique electronic and steric properties of the 3,5-dimethoxyphenyl group, which facilitates a polarized bond to a protecting group, a feature not claimed for simpler or differently substituted benzenethiol derivatives.

Materials Science Nanolithography Surface Chemistry Self-Assembled Monolayers (SAMs)

Physicochemical Differentiation: Higher Lipophilicity (LogP 2.43) and Distinct pKa (6.14) Compared to Benzenethiol

3,5-Dimethoxybenzenethiol exhibits a significantly higher lipophilicity compared to its parent compound, benzenethiol. Its predicted ACD/LogP value is 2.43 , whereas the experimental LogP for benzenethiol is approximately 2.0 [1]. This difference of ~0.4 log units corresponds to a more than two-fold increase in partition coefficient, impacting its behavior in biphasic reactions, chromatographic separations, and biological membrane permeability. Furthermore, its predicted pKa is 6.14 ± 0.11 , making it a slightly stronger acid than benzenethiol (pKa ~6.6) [2]. This enhanced acidity influences its nucleophilicity and the pH at which it will be predominantly deprotonated to the more reactive thiolate anion.

Physical Organic Chemistry Lipophilicity Acidity (pKa) ADME Properties

Synthetic Utility: Participation in Metal-Free Iodine-Catalyzed Thiolation of Methoxybenzenes

A direct thiolation protocol of methoxybenzenes with various thiols has been developed using inexpensive iodine and DTBP, notably under metal-free conditions [1]. The method was explicitly demonstrated to work with 3,5-dimethoxybenzene derivatives, opening a new avenue to valuable thioethers that are difficult to access via traditional methods [1]. This study highlights the compatibility of the 3,5-dimethoxybenzene core with this mild and environmentally benign thiolation approach. The use of iodine catalysis, which obviates the need for transition metals, bases, or ligands, is particularly advantageous for applications sensitive to metal contamination, such as in pharmaceutical or electronic material synthesis.

Green Chemistry Catalysis C-S Bond Formation Metal-Free Synthesis

Evidence-Backed Research and Industrial Application Scenarios for 3,5-Dimethoxybenzenethiol


Synthesis of Arylthioindole-Based Tubulin Inhibitors with a Specific Activity Profile

Based on the direct head-to-head comparison in Section 3, Evidence Item 1 [1], 3,5-Dimethoxybenzenethiol is the preferred starting material for synthesizing arylthioindoles (ATIs) when the research goal is to achieve effective tubulin polymerization inhibition with minimal cytotoxicity against cancer cells. The 3,5-dimethoxyphenylthio moiety imparts a unique profile that distinguishes it from the more potently cytotoxic 3,4,5-trimethoxy analogs. This makes it an invaluable building block for early-stage drug discovery efforts focused on mechanistic studies of tubulin binding or for developing therapeutics where reduced cell killing is desired.

Regioselective Synthesis of Ortho-Functionalized Arenethiols via Directed Lithiation

As detailed in Evidence Item 2 of Section 3 [2], the established directing effects of methoxy groups during lithiation provide a strong rationale for using 3,5-Dimethoxybenzenethiol to access ortho-substituted derivatives. The presence of meta-methoxy groups creates a distinct electronic environment that should direct functionalization to a site orthogonal to that of other isomers (e.g., 4-methoxybenzenethiol). This enables the synthesis of novel chemical space that is difficult to access with other thiol building blocks, making it a valuable reagent for synthetic methodology development and complex molecule construction.

Fabrication of High-Resolution Conductive Nanostructures via Protected Thiol Precursors

The specific utility of the 3,5-dimethoxyphenyl group in advanced nanofabrication is validated by its inclusion in a patented method for nanoscale patterning (Evidence Item 3) [3]. For materials scientists and engineers developing bottom-up fabrication processes for electronic devices, 3,5-Dimethoxybenzenethiol-derived precursors are uniquely positioned to enable the patternwise placement of nanoparticles with nanometer precision. This application is not a generic function of any aromatic thiol but is specifically linked to the properties conferred by the 3,5-dimethoxy substitution.

Metal-Sensitive Thioether Synthesis via Iodine-Catalyzed Thiolation

As supported by Evidence Item 5 [4], 3,5-Dimethoxybenzenethiol and its derivatives are ideal candidates for constructing complex thioethers when the final product is intended for applications where trace metal contamination is unacceptable, such as in organic electronics or pharmaceutical intermediates. The published metal-free, iodine-catalyzed thiolation method provides a validated and efficient route that aligns with green chemistry principles, offering a practical advantage over traditional transition metal-catalyzed cross-couplings.

Technical Documentation Hub

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